molecular formula C12H14O2 B8527747 1-(4-Ethoxyphenyl)-1-cyclopropanemethanal

1-(4-Ethoxyphenyl)-1-cyclopropanemethanal

Cat. No. B8527747
M. Wt: 190.24 g/mol
InChI Key: DOEDBGRIUMVNFU-UHFFFAOYSA-N
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Patent
US04713392

Procedure details

1M Diisobutylaluminium hydride (14 ml) is added over 3 min. to a stirred solution of 1-cyano-1-(4-ethoxyphenyl)-cyclopropane (1.4 g) in dry benzene (35 ml) and dry n-heptane (14 ml) at 25° C. under an atmosphere of nitrogen. After 3 h the mixture is poured onto 2N H2SO4 (100 ml), extracted with diethyl ether (x3), dried and the solvent removed under reduced pressure. Yield 1 g, nD 1.5272.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([C:13]1([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH3:24])=[CH:18][CH:17]=2)[CH2:15][CH2:14]1)#N.[OH:25]S(O)(=O)=O>C1C=CC=CC=1.CCCCCCC>[CH2:23]([O:22][C:19]1[CH:20]=[CH:21][C:16]([C:13]2([CH:11]=[O:25])[CH2:15][CH2:14]2)=[CH:17][CH:18]=1)[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)C1(CC1)C1=CC=C(C=C1)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (x3)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)C1(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.